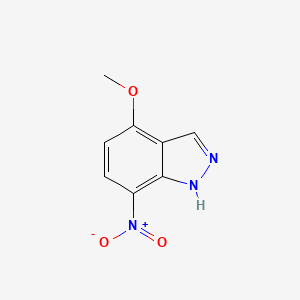

4-Methoxy-7-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6(11(12)13)8-5(7)4-9-10-8/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDXNBYEODREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Strategizing for the Selective Synthesis of 4-Methoxy-7-nitro-1H-indazole

The selective synthesis of this compound can be approached through two primary strategies: the cyclization of a pre-functionalized benzene (B151609) derivative or the sequential derivatization of an indazole core. The former, a convergent approach, often offers better control over regiochemistry, while the latter, a divergent approach, can be advantageous for creating a library of analogs from a common intermediate.

The formation of the indazole ring is a critical step in the synthesis of this compound. Several advanced cyclization methods can be employed, starting from suitably substituted benzene precursors.

A classic and effective method for the regioselective synthesis of 1H-indazoles is the diazotization of a 2-alkylaniline followed by intramolecular cyclization. For the synthesis of this compound, a plausible starting material is 2-methyl-3-nitro-6-methoxyaniline.

The reaction mechanism proceeds through the following key steps:

Diazotization: The primary amino group of 2-methyl-3-nitro-6-methoxyaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

Cyclization: The resulting diazonium salt is unstable and undergoes intramolecular cyclization. The diazonio group is attacked by the aromatic ring, leading to the closure of the pyrazole (B372694) ring.

Aromatization: The cyclized intermediate then undergoes aromatization, typically through the loss of a proton, to yield the stable 1H-indazole ring system.

The regioselectivity of this ring closure is dictated by the positions of the substituents on the starting aniline. The cyclization to form the indazole occurs between the diazonium group and the adjacent methyl group. Therefore, the use of 2-methyl-3-nitro-6-methoxyaniline as a precursor ensures the desired 4-methoxy-7-nitro substitution pattern on the resulting indazole core.

Another relevant approach is the reductive cyclization of ortho-nitro-ketoximes, which can be converted to 1H-indazoles. This method involves the deoxygenation of both the nitro and oxime functionalities, with subsequent N-N bond formation.

Modern synthetic chemistry has seen the development of various catalytic protocols for the synthesis of N-heterocycles. For indazole synthesis, copper- and palladium-catalyzed intramolecular N-arylation reactions are prominent. For instance, the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can yield 2-aryl-2H-indazoles. While not directly applicable to the synthesis of an N-unsubstituted indazole, these methods highlight the power of transition metal catalysis in N-N bond formation.

A hypothetical catalytic cyclocondensation for this compound could involve a starting material like 2-bromo-5-methoxy-3-nitrobenzaldehyde, which could undergo a copper-catalyzed reaction with hydrazine. The mechanism would likely involve an initial condensation to form a hydrazone, followed by an intramolecular Ullmann-type coupling to form the indazole ring.

| Cyclization Strategy | Starting Material | Key Transformation | Regiochemical Outcome |

| Diazotization/Cyclization | 2-methyl-3-nitro-6-methoxyaniline | Formation of a diazonium salt followed by intramolecular cyclization. | Highly regioselective, yielding the desired this compound. |

| Reductive Cyclization | 2'-amino-5'-methoxy-3'-nitroacetophenone oxime | Reductive cyclization of an o-nitro-ketoxime. | Leads to the formation of the 1H-indazole core. |

| Catalytic Cyclocondensation | 2-bromo-5-methoxy-3-nitrobenzaldehyde and hydrazine | Copper- or palladium-catalyzed intramolecular N-N bond formation. | Potentially high regioselectivity depending on the catalyst and reaction conditions. |

This table presents plausible synthetic strategies for the formation of the this compound core based on established indazole synthesis methodologies.

An alternative to constructing the substituted indazole ring in a single step is the sequential functionalization of a simpler indazole derivative. This approach requires careful consideration of the directing effects of the substituents.

Introducing a methoxy (B1213986) group at the C-4 position of a pre-existing 7-nitro-1H-indazole would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. This would necessitate a suitable leaving group, such as a halogen, at the C-4 position.

The synthetic sequence would be:

Synthesis of 4-halo-7-nitro-1H-indazole: This intermediate could be prepared from a corresponding halogenated and nitrated aniline derivative.

Nucleophilic Aromatic Substitution: The 4-halo-7-nitro-1H-indazole would then be treated with a source of methoxide, such as sodium methoxide in methanol or a polar aprotic solvent like DMF or DMSO.

The success of this SNAr reaction is facilitated by the presence of the electron-withdrawing nitro group at the C-7 position. The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex intermediate, particularly when it is in an ortho or para position relative to the leaving group.

The introduction of a nitro group at the C-7 position of 4-methoxy-1H-indazole via electrophilic aromatic substitution is another potential synthetic step. The regioselectivity of this reaction is governed by the directing effects of the methoxy group and the pyrazole ring.

The methoxy group is a strong activating group and is ortho, para-directing. In the case of 4-methoxy-1H-indazole, the positions ortho to the methoxy group are C-3 and C-5, and the para position is C-7. The pyrazole portion of the indazole ring is generally deactivating towards electrophilic substitution. Therefore, the nitration is expected to be directed to the positions activated by the methoxy group.

Nitration at C-3 would disrupt the pyrazole ring's aromaticity and is generally less favored. Between the C-5 and C-7 positions, the C-7 position is sterically less hindered and electronically favored, making it the likely site for nitration. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed, likely at low temperatures to control the reaction's exothermicity and improve selectivity.

| Functionalization Step | Substrate | Reagent(s) | Key Mechanistic Feature |

| C-4 Methoxylation | 4-halo-7-nitro-1H-indazole | Sodium methoxide (NaOMe) | Nucleophilic aromatic substitution (SNAr) activated by the C-7 nitro group. |

| C-7 Nitration | 4-methoxy-1H-indazole | Nitric acid (HNO3) / Sulfuric acid (H2SO4) | Electrophilic aromatic substitution directed by the ortho, para-directing methoxy group at C-4. |

This table outlines the key aspects of a sequential derivatization strategy for the synthesis of this compound.

Sequential Derivatization Strategies for Positional Functionalization

Order of Substituent Introduction and Reaction Outcome Implications

The sequence in which the methoxy and nitro groups are introduced onto the indazole core is a critical consideration that significantly influences the outcome of the synthesis. The electronic nature of these substituents dictates the regioselectivity of subsequent reactions.

A common synthetic route commences with 2-methyl-3-nitroaniline. Diazotization of this precursor, typically using sodium nitrite in an acidic medium like glacial acetic acid, leads to the formation of 4-nitro-1H-indazole chemicalbook.com. This initial product can then be subjected to further functionalization. For instance, subsequent bromination can be directed to the C7 position, followed by palladium-catalyzed cross-coupling reactions to introduce additional diversity nih.govrsc.org.

The nitro group at the 7-position is known to influence the reactivity of the indazole ring. For example, 7-nitro-1H-indazole exhibits inhibitory properties against nitric oxide synthase isoforms, a characteristic not observed in other C-nitro-1H-indazoles nih.gov. This highlights the importance of the specific substitution pattern. Furthermore, studies on the reaction of nitro-1H-indazoles with formaldehyde (B43269) have shown that the position of the nitro group affects reactivity, with 7-nitro-1H-indazole initially reported as being unreactive under certain conditions nih.govacs.org.

The synthesis of substituted 1-aryl-5-nitro-1H-indazoles has been achieved through a two-step process involving the formation of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure nih.gov. This methodology underscores the role of the nitro group in activating the ring towards nucleophilic attack, a key step in the cyclization process.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-methyl-3-nitroaniline | 1. NaNO₂, Glacial Acetic Acid | 4-Nitro-1H-indazole | 99% | chemicalbook.com |

| 4-nitroindazole | 1. N-bromosuccinimide | 7-Bromo-4-nitro-1H-indazole | - | nih.gov |

| 2-Fluoro-5-nitroacetophenone and Phenylhydrazine | 1. K₂CO₃, DMF | 3-Methyl-1-phenyl-5-nitro-1H-indazole | 95% | nih.gov |

Metal-Catalyzed and Organocatalytic Approaches

Transition metal-catalyzed reactions have become indispensable in the synthesis of indazole derivatives, offering efficient and selective pathways for C-C and C-N bond formation.

Palladium-Catalyzed C-C and C-N Bond Forming Reactions

Palladium catalysis is a cornerstone in the functionalization of the indazole scaffold. The Suzuki-Miyaura cross-coupling reaction, for example, is a powerful tool for introducing aryl and heteroaryl moieties. This reaction has been successfully employed in the synthesis of C7-arylated 4-substituted 1H-indazoles from their C7-bromo precursors nih.govrsc.org. The synthesis of 4-substituted and 3,4-disubstituted indazole derivatives has also been achieved through various palladium-mediated cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille reactions researchgate.net.

Palladium catalysts, in conjunction with copper, have also been utilized in the tandem C-N and C-P bond formation to construct phosphorated 2H-indazoles nih.gov. Furthermore, palladium-catalyzed polyannulation of pyrazoles and diynes has been developed as a route to multifunctional poly(indazoles) rsc.org.

Copper-Mediated and Rhodium-Catalyzed Methodologies for Indazole Construction

Copper-mediated synthesis offers a valuable alternative for constructing the indazole ring. Copper(I) oxide has been shown to mediate the cyclization of o-haloaryl N-tosylhydrazones to afford 1H-indazoles researchgate.net. Additionally, copper catalysts play a role in the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide organic-chemistry.org.

Rhodium catalysts have emerged as powerful tools for C-H activation and subsequent annulation reactions to form indazoles. Rhodium(III)-catalyzed C-H bond functionalization of azobenzenes and their subsequent cyclative capture with aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles nih.govacs.org. This methodology has been extended to the synthesis of 3-acylated-2H-indazoles using α-keto aldehydes or sulfoxonium ylides nih.gov. Rhodium catalysis has also been applied to the synthesis of spirocyclic indazole derivatives and 6-alkenylindazolo[3,2-a]isoquinolines rsc.orgrsc.org.

| Catalyst System | Reactants | Product Type | Reference |

| PdCl₂(dppf)·DCM | Bromo-indazole carboxamide, Boronic acid | Arylated indazoles | nih.gov |

| Cu₂O | o-Haloaryl N-tosylhydrazones | 1H-indazoles | researchgate.net |

| [Cp*RhCl₂]₂/AgSbF₆ | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.gov |

Alternative Transition Metal Systems in Indazole Synthesis

While palladium, copper, and rhodium dominate the landscape of indazole synthesis, other transition metals have also been explored. For instance, cobalt and rhenium catalysts have been used for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes nih.gov. The reductive cyclization of o-nitro-ketoximes to 1H-indazoles can be catalyzed by iron complexes such as [Cp*Fe(CO)₂]₂ semanticscholar.org. These alternative systems offer different reactivity profiles and can be advantageous for specific substrate scopes or reaction conditions.

Green Chemistry and Sustainable Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indazoles, to minimize environmental impact and enhance safety.

Solvent-Free and Microwave-Assisted Indazole Syntheses

Microwave-assisted organic synthesis has gained significant attention as a green chemistry approach due to its ability to accelerate reaction rates, improve yields, and often enable reactions to proceed under solvent-free conditions nih.govnih.gov. This technology has been successfully applied to the synthesis of various indazole derivatives, offering a faster and more efficient alternative to conventional heating methods jchr.orgresearchgate.net. The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of these synthetic routes nih.govjchr.org.

Solvent-free, microwave-assisted approaches have been described for the synthesis of imidazole and pyrazole derivatives, highlighting the potential of this technique for the broader class of azole heterocycles nih.gov. The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes nih.govnih.gov. While specific examples focusing solely on this compound are not prevalent in the provided search results, the general applicability of these green methodologies to the synthesis of indazole scaffolds is well-established and represents a promising avenue for more sustainable production of this compound.

Catalyst Recycling and Atom Economy in this compound Production

The production of specialized chemical compounds like this compound necessitates a thorough evaluation of the synthetic pathways, not only for yield and purity but also for their environmental impact and resource efficiency. Catalyst recycling and atom economy are two key metrics in this assessment, guiding the development of greener and more sustainable manufacturing processes.

Catalyst Recycling: Enhancing Sustainability in Indazole Synthesis

While the traditional and plausible synthesis of this compound proceeds through a classical diazotization of a substituted aniline, such as 3-methoxy-2-methyl-6-nitroaniline, this specific route typically employs stoichiometric reagents like sodium nitrite and an acid, which are consumed in the reaction and cannot be recycled in the conventional sense of a catalyst.

However, the broader field of indazole synthesis has seen significant advancements in the use of recyclable catalytic systems for alternative synthetic strategies. These innovations highlight a path toward more sustainable production methods that could potentially be adapted for this compound.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs. Research in the synthesis of various substituted indazoles has demonstrated the efficacy of several recyclable catalytic systems. For instance, copper nanoparticles supported on charcoal (Cu/C) and copper(II)-hydrotalcite (Cu(ii)–HT) have been successfully employed as recyclable catalysts in the synthesis of other indazole derivatives. These solid-supported catalysts can be recovered by simple filtration and have been shown to maintain their catalytic activity over multiple reaction cycles.

Atom Economy: A Measure of Synthetic Efficiency

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts.

C₈H₁₀N₂O₃ (3-methoxy-2-methyl-6-nitroaniline) + NaNO₂ (sodium nitrite) + 2HCl (hydrochloric acid) → C₈H₇N₃O₃ (this compound) + NaCl (sodium chloride) + 2H₂O (water)

To calculate the percent atom economy, the molecular weight of the desired product is divided by the sum of the molecular weights of all reactants, and the result is multiplied by 100.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-methoxy-2-methyl-6-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | Reactant |

| Sodium Nitrite | NaNO₂ | 69.00 | Reactant |

| Hydrochloric Acid | HCl | 36.46 | Reactant |

| Total Reactant Mass | 324.10 | ||

| This compound | C₈H₇N₃O₃ | 193.16 | Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (193.16 / 324.10) x 100 ≈ 59.6%

The calculated atom economy of approximately 59.6% indicates that a significant portion of the reactant mass is converted into byproducts, namely sodium chloride and water. While this value is not ideal, it is characteristic of many classical named reactions in organic synthesis. The pursuit of alternative synthetic routes with improved atom economy, such as addition or cycloaddition reactions, remains a key goal for the sustainable production of this compound. Future research may focus on developing catalytic cycles that generate the desired product with fewer or no stoichiometric byproducts, thereby maximizing the incorporation of reactant atoms into the final molecule.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing unparalleled detail about the chemical environment of magnetically active nuclei. For substituted indazoles, NMR is particularly crucial for unambiguously differentiating between positional isomers and confirming the substitution pattern on the bicyclic ring system.

The structural complexity of substituted indazoles necessitates the use of a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete characterization.

1D NMR: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. For 4-Methoxy-7-nitro-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the indazole ring, the methoxy (B1213986) group protons, and the N-H proton. ¹³C NMR reveals the number of chemically non-equivalent carbon atoms, including those in the indazole ring and the methoxy substituent. Furthermore, ¹⁵N NMR spectroscopy can offer direct information on the electronic environment of the nitrogen atoms within the pyrazole (B372694) moiety of the indazole ring, which is instrumental in studying tautomerism and electronic effects mdpi.com.

2D NMR: To definitively assign these signals and establish the molecular framework, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling between the adjacent H-5 and H-6 protons on the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the ¹³C signals of the protonated aromatic carbons (C-3, C-5, and C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. In substituted indazoles, NOESY can be used to confirm the position of substituents by observing spatial correlations, for example, between the protons of a methyl group on N-1 and the H-7 proton mdpi.com.

While specific experimental spectra for this compound are not widely published, the application of this comprehensive suite of NMR techniques is the standard and required methodology for its unequivocal structural verification mdpi.comipb.pt.

The chemical shifts (δ) and coupling constants (J) observed in the NMR spectra of this compound are highly sensitive to the electronic effects of the methoxy and nitro substituents. Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, provide a sound basis for understanding these effects in nitro-substituted indazoles semanticscholar.orgacs.org.

The 7-nitro group is strongly electron-withdrawing, which significantly deshields (shifts to a higher ppm value) the nearby protons and carbons. Conversely, the 4-methoxy group is electron-donating through resonance, which tends to shield (shift to a lower ppm value) the ortho and para positions.

In this compound, the following effects can be predicted:

Carbon Chemical Shifts: The C-7 carbon, directly attached to the nitro group, will be significantly deshielded. Similarly, the C-4 carbon, bonded to the electronegative oxygen of the methoxy group, will appear at a high chemical shift. The carbon atom connected to the nitro group in related indole/indazole structures can appear around 141.5 ppm, while the methyl carbon of a methoxy group typically gives a signal around 58.8 ppm mdpi.com.

The following table presents theoretically calculated ¹H and ¹³C NMR chemical shifts for the parent compound, 7-nitro-1H-indazole, which serves as a baseline for understanding the influence of the nitro group before considering the additional effect of the 4-methoxy substituent semanticscholar.org.

| Position | 7-Nitro-1H-indazole ¹H Chemical Shift (δ ppm) | 7-Nitro-1H-indazole ¹³C Chemical Shift (δ ppm) |

| 3 | 8.44 | 134.6 |

| 3a | - | 125.1 |

| 4 | 7.82 | 121.3 |

| 5 | 7.32 | 120.3 |

| 6 | 8.30 | 115.3 |

| 7 | - | 132.8 |

| 7a | - | 140.4 |

| Data derived from GIAO/B3LYP/6-311++G(d,p) calculations. semanticscholar.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups, making them essential for the characterization of this compound. IR and Raman are often used as complementary techniques due to their different selection rules.

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to its constituent functional groups.

Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch typically appears in the range of 1560-1500 cm⁻¹, and the symmetric stretch is found between 1360-1300 cm⁻¹. These bands are often weaker in Raman spectra.

Methoxy Group (O-CH₃): The methoxy group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). A prominent feature is the C-O stretching band, which for aryl ethers appears as a strong band in the IR spectrum around 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).

Indazole Ring: The indazole ring itself has several characteristic vibrations. The N-H stretching vibration is expected as a broad band in the IR spectrum, typically in the 3100-2900 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic system give rise to a series of bands in the 1620-1450 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H (Indazole) | Stretching | 3100 - 2900 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Methoxy) | Stretching | 2950 - 2850 | Medium |

| C=C, C=N (Ring) | Stretching | 1620 - 1450 | Medium to Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1560 - 1500 | Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1300 | Strong |

| C-O (Methoxy) | Asymmetric Stretching | 1275 - 1200 | Strong |

| C-O (Methoxy) | Symmetric Stretching | 1075 - 1020 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 700 | Strong |

Both IR and Raman spectroscopy are powerful non-destructive techniques, meaning they can analyze a sample without altering its chemical composition. This property is highly valuable in various scientific and industrial settings. Raman spectroscopy, in particular, offers several advantages for advanced applications. It requires minimal to no sample preparation and can be used to analyze samples through glass or plastic containers. Furthermore, its low sensitivity to water makes it ideal for analyzing aqueous solutions.

An advanced application is Resonance Raman spectroscopy, where the wavelength of the excitation laser is chosen to overlap with an electronic absorption band of the molecule. This can lead to a significant enhancement (by a factor of 10² to 10⁴) of the Raman signals for vibrations associated with the light-absorbing part of the molecule (the chromophore). For a colored compound like this compound, it might be possible to selectively enhance the vibrations associated with the nitro-aromatic system, providing highly specific information even in complex mixtures labsolu.ca.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

For this compound (C₈H₇N₃O₃), the exact molecular weight is 193.16 g/mol uni.lu. In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed at m/z 193 or 194, respectively. Analysis of a related isomer, 4-methoxy-5-nitro-1H-indazole, predicts an m/z of 194.056 for the [M+H]⁺ adduct and 192.041 for the [M-H]⁻ adduct.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. For nitroaromatic compounds, fragmentation pathways are well-established and typically involve the loss of the nitro group constituents.

Key expected fragmentation pathways for this compound include:

Loss of NO: A common fragmentation for aromatic nitro compounds is the loss of a nitric oxide radical (·NO, 30 Da), often followed by the loss of carbon monoxide (CO).

Loss of NO₂: The loss of a nitrogen dioxide radical (·NO₂, 46 Da) is another primary fragmentation pathway, leading to a significant peak in the spectrum.

Loss of Methoxy Group Fragments: Fragmentation can also involve the methoxy group, such as the loss of a methyl radical (·CH₃, 15 Da) followed by CO, or the loss of a formyl radical (·CHO, 29 Da).

The following table outlines the plausible fragments and their corresponding mass-to-charge ratios for this compound.

| Ion | Formula of Ion | m/z (Nominal Mass) | Plausible Origin |

| [M]⁺ | [C₈H₇N₃O₃]⁺ | 193 | Molecular Ion |

| [M - NO]⁺ | [C₈H₇N₂O₂]⁺ | 163 | Loss of nitric oxide radical |

| [M - NO₂]⁺ | [C₈H₇N₂O]⁺ | 147 | Loss of nitrogen dioxide radical |

| [M - CH₃]⁺ | [C₇H₄N₃O₃]⁺ | 178 | Loss of methyl radical from methoxy |

| [M - OCH₃]⁺ | [C₇H₄N₃O₂]⁺ | 162 | Loss of methoxy radical |

| [M - NO - CO]⁺ | [C₇H₇N₂O]⁺ | 135 | Loss of NO then carbon monoxide |

This detailed analysis of the fragmentation pattern, in conjunction with the exact mass measurement provided by high-resolution mass spectrometry (HRMS), serves to unequivocally confirm the elemental composition and structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). For this compound, with the molecular formula C₈H₇N₃O₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The experimental HRMS measurement of the molecular ion would be compared against this theoretical value. A close match between the observed and calculated mass provides strong evidence for the proposed elemental formula, effectively distinguishing it from other potential formulas that might have the same nominal mass. For instance, using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺.

| Ion Species | Molecular Formula | Calculated Exact Mass | Typical Experimental Observation |

|---|---|---|---|

| [M]⁺ (Radical Cation) | C₈H₇N₃O₃ | 193.04874 | Observed in techniques like Electron Ionization (EI) |

| [M+H]⁺ (Protonated) | C₈H₈N₃O₃⁺ | 194.05602 | Commonly observed in ESI or Chemical Ionization (CI) |

| [M+Na]⁺ (Sodiated) | C₈H₇N₃O₃Na⁺ | 216.03796 | Possible adduct ion in ESI |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Chromatography coupled with mass spectrometry is essential for assessing the purity of a sample and confirming the identity of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds based on their passage through a capillary column. The separated components then enter a mass spectrometer, where they are typically fragmented by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound, characteristic fragments would likely include the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da), providing structural confirmation. GC-MS analysis also reveals the presence of any volatile impurities, allowing for purity assessment. researchgate.netnjse.org.ngnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for less volatile or thermally sensitive compounds. nih.govusda.gov The sample is separated by high-performance liquid chromatography (HPLC) and then ionized, commonly using ESI. In LC-MS, the protonated molecule [M+H]⁺ at m/z 194.056 is typically observed. nih.gov This technique is highly effective for purity analysis by separating the main compound from non-volatile impurities. For identity confirmation, tandem mass spectrometry (LC-MS/MS) can be employed, where the [M+H]⁺ ion is isolated and fragmented to produce specific product ions, further verifying the molecular structure. usda.gov

| Technique | Primary Application | Information Obtained | Notes for this compound |

|---|---|---|---|

| GC-MS | Purity assessment and identity confirmation | Retention time, molecular ion, and fragmentation pattern | Requires sufficient volatility and thermal stability. Provides a structural fingerprint. nist.gov |

| LC-MS | Purity assessment and identity confirmation | Retention time and mass of the molecular ion (e.g., [M+H]⁺) | Ideal for analyzing purity with respect to non-volatile impurities. nih.govusda.gov |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about molecular connectivity, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Tautomer and Regioisomer Assignment

For indazole derivatives, key structural questions involve the specific placement of substituents (regioisomerism) and the location of the pyrrolic proton (tautomerism). Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would generate a detailed electron density map. nih.govacs.org

From this map, the coordinates of each non-hydrogen atom can be determined with high precision, confirming the connectivity. This definitively establishes the substitution pattern as 4-methoxy and 7-nitro, distinguishing it from all other possible regioisomers. Furthermore, the analysis can typically locate the hydrogen atom on one of the nitrogen atoms of the pyrazole ring, unambiguously identifying the compound as the 1H-tautomer rather than the 2H-tautomer. researchgate.net For substituted indazoles, the 1H-tautomer is generally found to be the more stable form. nih.govresearchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. ias.ac.inchemrxiv.org For this compound, the structure allows for several types of interactions that dictate its solid-state architecture.

Hydrogen Bonding: The N-H group of the indazole ring is a hydrogen bond donor. It can form hydrogen bonds with electronegative atoms on neighboring molecules, such as a nitrogen atom of another indazole ring (forming N-H···N dimers or chains) or an oxygen atom of a nitro group (N-H···O). mdpi.comnih.gov

π-π Stacking: The planar aromatic indazole ring system can interact with adjacent rings through π-π stacking, contributing significantly to crystal stability. nih.gov

Analysis of the crystal structure provides precise distances and angles for these interactions, allowing for a complete understanding of the supramolecular assembly of the compound in the solid state. nih.govnih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N1-H | N2 (of another molecule), O (of nitro group) | Primary determinant of supramolecular structure (e.g., dimers, chains). nih.gov |

| π-π Stacking | Indazole aromatic ring | Indazole aromatic ring | Contributes to stabilizing the crystal lattice through aromatic interactions. nih.gov |

| C-H···O Interactions | Aromatic C-H, Methoxy C-H | O (of nitro group), O (of methoxy group) | Provides additional stabilization to the 3D crystal packing. mdpi.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of molecular properties at the atomic and electronic levels. These methods are instrumental in elucidating the electronic characteristics that govern the behavior of 4-Methoxy-7-nitro-1H-indazole.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational efficiency for the study of molecular systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This computational approach seeks the minimum energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial as it forms the basis for calculating a wide array of electronic properties. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro group is expected to create a significant electron-deficient region, while the methoxy (B1213986) group and the indazole ring's nitrogen atoms would be comparatively electron-rich. These calculations are foundational for understanding the molecule's intermolecular interactions and reactivity.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. irjweb.com For substituted nitroindazoles, the presence of the electron-withdrawing nitro group and the electron-donating methoxy group would significantly influence the energies of these frontier orbitals and thus the magnitude of the energy gap. In a related study on nitro-substituted compounds, it was observed that the presence of a nitro group tends to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Electrophilicity)

To quantify the insights gained from HOMO-LUMO analysis, a set of global reactivity descriptors derived from their energy values are calculated. These descriptors provide a more quantitative measure of a molecule's reactivity and are rooted in conceptual DFT.

Electronegativity (χ): This descriptor measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The inverse of chemical hardness, softness indicates a molecule's polarizability and reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

For a molecule like this compound, these descriptors can be calculated using the energies of the HOMO and LUMO. In a theoretical study of similar alkyl nitroindazole derivatives, it was found that these compounds behave as electrophiles, a characteristic that would be expected for this compound as well, largely due to the influence of the nitro group. jmaterenvironsci.com The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group will finely tune these reactivity parameters.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Represents the polarizability and reactivity of a molecule. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electron-accepting capability. |

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, specifically the Gauge-Invariant Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of a molecule. nih.govacs.orgimist.mamdpi.comresearchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule.

For this compound, GIAO calculations would be performed on its DFT-optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). A study on various nitro-1H-indazoles utilized the GIAO/B3LYP/6-311++G(d,p) level of theory to calculate their NMR chemical shifts, providing a strong basis for the expected accuracy for this compound. nih.govacs.org The predicted chemical shifts can be invaluable in confirming the structure of the synthesized compound and in assigning the peaks in its experimental NMR spectra. mdpi.com

Mechanistic Insights from Computational Simulations

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms.

Reaction Pathway Analysis and Transition State Identification

Computational simulations allow for the exploration of potential reaction pathways for this compound. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable route from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

For instance, in a study of the reaction of 7-nitro-1H-indazole with formaldehyde (B43269), computational methods were used to investigate the reaction mechanism. nih.govacs.org Similar analyses for this compound could elucidate the mechanisms of its reactions, such as electrophilic aromatic substitution or nucleophilic attack. The identification of the transition state structure and its associated activation energy provides critical information about the reaction kinetics. This knowledge is vital for optimizing reaction conditions and for designing new synthetic routes involving this compound.

Predicting Regioselectivity and Stereoselectivity in Indazole Functionalization

Computational chemistry is instrumental in predicting the outcomes of chemical reactions, particularly the regioselectivity of functionalization on the indazole core. The indazole ring has two nitrogen atoms (N-1 and N-2) that can be functionalized, for instance, through alkylation or acylation. The presence of substituents on the benzene (B151609) ring significantly influences the electron density and steric accessibility of these two nitrogen atoms, thereby directing the course of the reaction.

Experimental and computational studies on substituted indazoles have shown that an electron-withdrawing group at the C-7 position, such as a nitro or carboxylate group, strongly favors functionalization at the N-2 position. beilstein-journals.orgbeilstein-journals.orgd-nb.info This is attributed to the inductive effect of the C-7 substituent, which reduces the electron density and nucleophilicity of the N-1 atom more significantly than the N-2 atom.

Density Functional Theory (DFT) calculations can be employed to quantify these substituent effects and predict the regioselectivity of various functionalization reactions. beilstein-journals.orgnih.gov Methods such as calculating the natural partial charges on the nitrogen atoms, mapping the molecular electrostatic potential (MESP), and analyzing Fukui functions (which indicate the propensity of a site to undergo nucleophilic or electrophilic attack) can provide a robust prediction of the most reactive site. beilstein-journals.orgnih.gov For N-alkylation of 7-nitroindazole (B13768) derivatives, DFT calculations consistently show that the transition state leading to the N-2 substituted product is lower in energy than the one leading to the N-1 product, corroborating experimental observations of high N-2 selectivity. beilstein-journals.orgnih.gov

| Computational Method | Parameter Calculated | Predicted Outcome for N-Alkylation |

| DFT (B3LYP/6-31G) | Natural Partial Charges | N-2 is more negatively charged than N-1, suggesting it is more nucleophilic. |

| DFT (B3LYP/6-31G) | Molecular Electrostatic Potential (MESP) | The minimum electrostatic potential is located near the N-2 atom. |

| DFT (B3LYP/6-31G) | Fukui Function (f-) for Nucleophilic Attack | The value of f- is higher on N-2, indicating it is the preferred site for electrophiles. |

| DFT (B3LYP/6-31G) | Transition State Energy (ΔG‡) | The activation energy for N-2 alkylation is lower than for N-1 alkylation. |

This table represents hypothetical data based on established computational chemistry principles and findings for analogous 7-nitroindazole systems to illustrate how regioselectivity is predicted.

Predicting stereoselectivity is a more complex task that depends heavily on the specific reaction mechanism, the nature of the reagents, and the presence of any chiral elements like catalysts or auxiliaries. nih.govrsc.org If this compound were to react with a chiral electrophile, for example, DFT could be used to model the transition states for the formation of all possible stereoisomers. By comparing the relative energies of these transition states, the most likely stereochemical outcome could be predicted. rsc.org However, without a specific reaction context, a general prediction of stereoselectivity is not feasible.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. pitt.edunih.gov By simulating the interactions between atoms, MD provides a detailed view of the conformational landscape, dynamic behavior, and intermolecular interactions of a molecule like this compound in various environments.

Investigation of Conformational Landscapes and Dynamic Behavior

While the bicyclic indazole core of this compound is largely rigid, the methoxy and nitro substituents possess rotational degrees of freedom. MD simulations can be used to explore the preferred orientations of these groups and the energy barriers associated with their rotation. pitt.edu

An MD simulation would be initiated by placing the molecule in a simulation box, often with a chosen solvent. The simulation would then calculate the forces between all atoms and solve Newton's equations of motion over a series of small time steps (typically femtoseconds), generating a trajectory of the molecule's dynamic behavior. acs.org

Analysis of this trajectory would focus on the dihedral angles defining the orientation of the methoxy group (C3-C4-O-CH3) and the nitro group (C6-C7-N-O). Plotting the distribution of these dihedral angles over the course of the simulation reveals the most stable conformations and the flexibility of these substituents. pitt.edu This information is crucial for understanding how the molecule might fit into a binding site of a biological target or how it packs in a crystal lattice.

Simulating Solvation Effects and Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. mdpi.com The properties and behavior of a molecule can change dramatically depending on whether it is in a polar (like water) or non-polar solvent. For this compound, which has both polar (nitro) and moderately polar (methoxy, indazole NH) groups, solvation effects are significant.

To study these effects, the molecule is simulated in a box filled with explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide). acs.orgmdpi.com The simulation trajectory provides a detailed picture of the solvent structure around the solute. A key tool for analyzing this is the Radial Distribution Function (RDF) , g(r), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. mdanalysis.orgmdanalysis.orgresearchgate.net For instance, the RDF for water molecules around the nitro group would likely show a sharp first peak, indicating a well-ordered first solvation shell due to strong hydrogen bonding or dipole-dipole interactions. acs.orgnih.gov

Furthermore, MD simulations allow for the direct analysis and quantification of intermolecular interactions. nih.govresearchgate.net The trajectory can be analyzed to identify and measure the strength and lifetime of hydrogen bonds between the indazole's NH group or the nitro group's oxygen atoms and protic solvent molecules. In concentrated solutions or in the solid state, interactions such as π-π stacking between the aromatic rings of two indazole molecules can be investigated. nih.gov The dispersion and electrostatic components of these interactions are critical for understanding the molecule's physical properties and its ability to engage in molecular recognition. nih.gov

| Interaction Type | Interacting Groups | Solvent | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bond | Indazole N-H --- Water Oxygen | Water | -3 to -6 |

| Hydrogen Bond | Nitro Oxygen --- Water Hydrogen | Water | -2 to -4 |

| Dipole-Dipole | Nitro Group --- DMSO Oxygen | DMSO | -1 to -3 |

| π-π Stacking | Indazole Ring --- Indazole Ring | Non-polar | -2 to -5 |

This table presents hypothetical, representative energy ranges for intermolecular interactions that would be calculated from MD simulations to illustrate the type of quantitative data obtained.

Interactions with Biological Systems and Molecular Targets: Mechanistic and Methodological Perspectives

Computational Studies on Molecular Interactions with Biomolecules

Computational methodologies, including molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the binding of 4-Methoxy-7-nitro-1H-indazole to protein targets at an atomic level. These in silico approaches allow for the prediction of binding modes, the identification of key intermolecular interactions, and the estimation of binding affinities, guiding further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, while specific docking studies are not extensively documented in publicly available literature, the interactions of the parent compound, 7-nitroindazole (B13768), and its derivatives with nitric oxide synthase (NOS) have been well-characterized and can serve as a predictive model.

Studies on 7-nitroindazole derivatives have shown that the indazole ring typically orients within the active site of NOS, positioning the nitro group to interact with key residues. In the case of this compound, it is hypothesized that the molecule would adopt a similar binding pose. The methoxy (B1213986) group at the 4-position would likely influence the compound's orientation to optimize its interactions within the binding pocket. Molecular docking simulations would be instrumental in predicting the precise binding mode of this compound in the active sites of enzymes like NOS, as well as other potential targets such as mitogen-activated protein kinase 1 (MAPK1) and aldehyde dehydrogenase (ALDH) isoforms.

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. Based on the known interactions of related indazole compounds, the following key interactions are likely to be significant for this compound:

Hydrogen Bonding: The indazole ring contains both a hydrogen bond donor (N-H) and acceptors (N), which can form crucial hydrogen bonds with amino acid residues in the active site. For instance, in the active site of NOS, the indazole nitrogen atoms of 7-nitroindazole derivatives have been observed to form hydrogen bonds with backbone carbonyls or side-chain functionalities of residues like glutamate.

Pi-Stacking: The planar indazole ring is also capable of forming pi-stacking interactions with the aromatic side chains of amino acids such as tyrosine and phenylalanine, further stabilizing the complex. The crystal structure of endothelial NOS complexed with 3-bromo-7-nitroindazole (B43493) reveals such interactions within the substrate-binding site nih.gov.

The introduction of the 4-methoxy group in this compound could potentially introduce additional hydrogen bonding opportunities through its oxygen atom and may also influence the hydrophobic and electronic landscape of the molecule, thereby modulating its interaction profile.

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based functions youtube.com.

In studies involving indazole derivatives, various scoring functions are employed to rank different binding poses and predict binding affinities. The choice of scoring function can influence the outcome of the docking simulation, and often, a consensus approach using multiple scoring functions is adopted to improve the reliability of the predictions. For this compound, a typical docking protocol would involve using a program like AutoDock or GOLD, which employ scoring functions that consider terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties to predict the binding energy.

Table 1: Examples of Scoring Functions in Molecular Docking

| Scoring Function Type | Examples | Key Principles |

| Force-Field-Based | DOCK, AutoDock | Calculates the sum of non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein. |

| Empirical | ChemScore, GlideScore | Uses weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) derived from experimental data. |

| Knowledge-Based | PMF, DrugScore | Derives potentials from statistical analysis of intermolecular contacts in a database of known protein-ligand complexes. |

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of its conformational changes over time. Following molecular docking, MD simulations are often performed to refine the docked pose and to obtain a more accurate estimation of the binding free energy.

For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation would be analyzed to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Fluctuations in the positions of atoms can reveal flexible regions of the protein and the ligand. Furthermore, MD simulations can elucidate the role of water molecules in mediating protein-ligand interactions and provide insights into the thermodynamics of binding. Interdisciplinary studies combining molecular docking, crystallography, and MD simulations have been crucial in understanding the binding modes of nNOS inhibitors nih.gov.

Molecular Docking Simulations for Protein-Ligand Binding Site Prediction (e.g., Enzyme Active Sites, Receptor Binding Pockets)

In Vitro Mechanistic Studies of Molecular Target Engagement

In vitro assays are essential for validating the predictions from computational studies and for quantitatively measuring the interaction of a compound with its molecular target. These experiments provide crucial data on enzyme inhibition and the mechanism of action.

Based on the known activity of structurally related compounds, this compound is a potential inhibitor of several enzymes, including nitric oxide synthase (NOS), mitogen-activated protein kinase 1 (MAPK1), and aldehyde dehydrogenase (ALDH) isoforms.

Nitric Oxide Synthase (NOS) Inhibition Assay: The inhibitory activity of this compound against NOS isoforms (nNOS, eNOS, iNOS) can be determined by measuring the formation of nitric oxide (NO) from L-arginine. A common method is the Griess assay, which measures the accumulation of nitrite, a stable product of NO oxidation. The assay is typically performed using purified recombinant NOS enzymes. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined. It is known that 7-nitroindazole is a selective inhibitor of neuronal NOS (nNOS) nih.gov.

MAPK1 Inhibition Assay: The inhibition of MAPK1 can be assessed using a kinase activity assay. This typically involves incubating the purified enzyme with the inhibitor and a specific substrate (e.g., a peptide) in the presence of ATP. The phosphorylation of the substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or by measuring the consumption of ATP. A study on novel indazole-sulfonamide compounds demonstrated their potential as MAPK1 inhibitors through in silico and in vitro evaluations mdpi.com.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay: The inhibitory effect on ALDH isoforms can be measured by monitoring the reduction of NAD+ to NADH in the presence of an aldehyde substrate. The increase in NADH concentration is followed spectrophotometrically at 340 nm. Different ALDH isoforms (e.g., ALDH1A1, ALDH1A3, ALDH2) can be tested to determine the selectivity of the inhibitor. Certain 5-nitrofuran compounds have been shown to be bio-activated by ALDH1A1/1A3, leading to cytotoxicity in cancer cells, suggesting that nitroaromatic compounds can interact with these enzymes nih.gov.

Table 2: Summary of Potential In Vitro Assay Methodologies

| Target Enzyme | Assay Principle | Detection Method | Key Parameter |

| Nitric Oxide Synthase (NOS) | Measurement of nitrite/nitrate production from L-arginine. | Griess Reagent (colorimetric) or fluorescence probes. | IC50 |

| MAPK1 | Quantification of substrate phosphorylation or ATP consumption. | Fluorescence, Luminescence, Radioactivity. | IC50 |

| ALDH Isoforms | Monitoring the production of NADH from NAD+. | UV-Vis Spectrophotometry (absorbance at 340 nm). | IC50, Ki |

Investigation of Molecular Pathways and Cellular Processes at a Mechanistic Level (e.g., Apoptosis Induction, Cell Cycle Arrest Mechanisms in vitro)

Detailed mechanistic studies investigating the specific effects of this compound on apoptosis induction and cell cycle arrest in cancer cell lines are not extensively available in the current body of scientific literature. The primary biological activity reported for the parent compound, 7-nitroindazole, is the selective inhibition of neuronal nitric oxide synthase (nNOS). nih.govmedchemexpress.comsapphirebioscience.com Nitric oxide synthases (NOS) are enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. nih.gov

7-Nitroindazole acts as a potent inhibitor of nNOS, with studies demonstrating an IC50 value of 0.47 μM in mouse cerebellum homogenates. medchemexpress.com Its inhibitory action is competitive with respect to both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (B1682763) (H4B). nih.gov This inhibition leads to a reduction in NO production in tissues where nNOS is prevalent, such as the hippocampus. nih.gov Consequently, 7-nitroindazole and its derivatives have been primarily investigated for their neuroprotective, antinociceptive (pain-relieving), and anxiolytic properties rather than for direct cytotoxic effects on cancer cells. nih.gov

While the modulation of NO levels can have complex and context-dependent effects on cancer cell proliferation and survival, direct evidence linking this compound to the canonical molecular pathways of apoptosis (e.g., caspase activation, Bcl-2 family modulation) or cell cycle arrest (e.g., checkpoint activation at G1/S or G2/M phases) is not established in published research. The general process of apoptosis involves a cascade of executioner caspases (like caspase-3, -6, and -7) that cleave cellular substrates, leading to the characteristic morphological changes of programmed cell death. nih.gov Similarly, cell cycle arrest is a complex process mediated by cyclin-dependent kinases (CDKs) and checkpoint proteins that halt cell division in response to cellular stress or damage. nih.gov Future in vitro studies would be necessary to determine if this compound engages these or other cellular mechanisms to influence cell viability.

Ligand Design Principles Based on Indazole Scaffold Modification

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets, particularly protein kinases. ed.ac.uk The design of novel ligands based on this scaffold involves a deep understanding of structure-activity relationships, pharmacophore modeling, and the strategic use of bioisosteric replacements to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies explore how specific chemical modifications to a core scaffold, such as the indazole ring, influence its biological activity. For indazole derivatives, SAR is highly dependent on the biological target.

Substitution at the 7-position: The 7-position of the indazole ring is critical for the activity of NOS inhibitors. The 7-nitro group of 7-nitroindazole is a key feature for its inhibitory potency. SAR studies on a series of 7-substituted indazoles revealed that other electron-withdrawing groups can also confer significant inhibitory activity. For instance, 1H-indazole-7-carbonitrile was found to be equipotent to 7-nitro-1H-indazole as a NOS inhibitor, while 1H-indazole-7-carboxamide was slightly less potent but showed greater selectivity for the neuronal isoform (nNOS). nih.gov This suggests that the electronic properties and the potential for hydrogen bonding at this position are crucial for interaction with the enzyme's active site.

Substitution at the 4-position: The influence of a methoxy group at the 4-position must be considered in the context of the specific target protein. In many kinase inhibitors, methoxy groups at positions 6 and 7 of a quinazoline (B50416) scaffold (a related bicyclic heteroaromatic system) act as electron-donating substituents that are important for activity. google.com A 4-methoxy group on the indazole ring would similarly be expected to modulate the electronic character of the aromatic system. Its oxygen atom can also act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues in a protein's binding pocket.

Table 1: SAR Insights for 7-Substituted Indazole Derivatives as NOS Inhibitors

| Position | Substituent | Effect on NOS Inhibition | Key Interaction Insight | Reference |

| 7 | Nitro (-NO₂) | Potent Inhibition | Key electron-withdrawing group for activity. | nih.gov |

| 7 | Cyano (-CN) | Equipotent to Nitro | Demonstrates the importance of electron-withdrawing character at this position. | nih.gov |

| 7 | Carboxamide (-CONH₂) | Slightly Less Potent | Introduces potential for different hydrogen bonding and enhances selectivity for nNOS. | nih.gov |

| 3 | Bromo (-Br) | Potency Enhancer | When combined with a 7-cyano group, enhanced potency 10-fold, indicating this position can modulate the binding affinity. | nih.gov |

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.com

Indazole as a Bioisostere: The indazole ring itself is often used as a bioisostere for other groups. For example, it has been successfully employed as a replacement for a phenol (B47542) group in GluN2B-selective NMDA receptor antagonists. This switch maintained high affinity and activity while blocking the rapid metabolic glucuronidation that occurs at the phenol position. nih.gov In other contexts, such as in potent inhibitors of epidermal growth factor-receptor (EGFR) protein tyrosine kinases, the indazole moiety has been used as a bioisosteric replacement for a catechol (3,4-dimethoxyphenyl) group. google.com

Bioisosteres for the Methoxy Group: The 4-methoxy group is a common feature in bioactive molecules. Potential bioisosteric replacements could be explored to fine-tune properties. Replacing a methoxy group with a fluorine atom is a common strategy to block metabolic oxidation at that position. cambridgemedchemconsulting.com While a simple replacement with an alkyl group might reduce metabolic stability, incorporating the oxygen into a more stable five- or six-membered ring could restore stability. cambridgemedchemconsulting.com

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. For kinase inhibitors, a common indazole-based pharmacophore includes:

The indazole NH group acting as a hydrogen bond donor to the "hinge" region of the kinase ATP-binding site.

The aromatic rings fitting into hydrophobic pockets.

Other substituents positioned to form additional hydrogen bonds or hydrophobic interactions to enhance potency and selectivity. unibl.org

A hypothetical pharmacophore model for a this compound targeting a kinase would likely position the indazole NH for hinge binding, while the 4-methoxy and 7-nitro groups would be oriented towards other regions of the binding pocket where they could contribute to affinity and selectivity through polar and electronic interactions.

Advanced Applications and Functionalization

Integration into Complex Heterocyclic Systems

The inherent reactivity of the 4-methoxy-7-nitro-1H-indazole moiety makes it an excellent building block for constructing larger, polycyclic heterocyclic systems. Its functional groups provide handles for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular frameworks.

Synthesis of Fused Indazole Ring Systems

The synthesis of fused tricyclic systems is a significant area of organic chemistry, and indazole derivatives are versatile precursors for such structures. nih.govnih.gov Methodologies for creating fused ring systems often involve the cyclization of ortho-substituted nitroaromatics or the diazotization of 2-alkylanilines. semanticscholar.org For this compound, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with appropriate reagents to form new rings fused to the indazole core. For instance, reaction with diketones or their equivalents can lead to the formation of pyrazino[1,2-b]indazole or similar fused systems. The single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems from related precursors highlights the feasibility of such transformations. nih.govnih.govumt.edu

Design of Multicyclic Architectures Incorporating the this compound Moiety

Beyond simple fusion, the this compound moiety can be incorporated into larger, more complex multicyclic architectures. It can serve as a key structural element in the design of novel compounds with potential applications in medicinal chemistry and materials science. For example, the indazole nitrogen atoms can be functionalized to link the core to other cyclic systems. The synthesis of molecules like nigeglanine (B1252215) hydrobromide from indazole precursors showcases the utility of this scaffold in accessing complex natural product-like structures. nih.govnih.gov The strategic placement of the methoxy (B1213986) and nitro groups influences the electronic properties of the entire multicyclic system, which is crucial for tuning its function.

Applications in Materials Science (Excluding Commercial Products)

The unique electronic and structural features of this compound and its derivatives make them interesting candidates for non-commercial, exploratory applications in materials science, particularly in corrosion inhibition and photophysics.

Exploration of Indazole Derivatives as Corrosion Inhibitors: Theoretical and Electrochemical Methods

Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are often effective corrosion inhibitors for metals in acidic environments. rsdjournal.org Indazole derivatives, particularly those with nitro groups, have been investigated for their ability to protect steel and other alloys. carta-evidence.orgresearchgate.net The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that blocks the active corrosion sites. researchgate.netnih.gov

Studies on related compounds, such as 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole, have demonstrated high inhibition efficiencies on C38 steel in hydrochloric acid. carta-evidence.org These compounds act as mixed-type inhibitors, and their adsorption typically follows the Langmuir adsorption isotherm. carta-evidence.orgresearchgate.net The effectiveness of these inhibitors is evaluated using electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). rsdjournal.orgresearchgate.net

For this compound, the presence of the nitro group and the methoxy group, in addition to the indazole ring's nitrogen atoms and aromatic system, would facilitate strong adsorption onto a metal surface. Theoretical studies using Density Functional Theory (DFT) can predict the active sites for adsorption and the interaction energy between the inhibitor and the metal. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Structurally Related Nitro-Indazole Derivatives

| Compound | Concentration (M) | Inhibition Efficiency (%) | Steel Type | Method |

| 2-methyl-6-nitro-2H-indazole | 10⁻³ | 96.49% | C38 Steel | EIS/PDP |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | 10⁻³ | 94.73% | C38 Steel | EIS/PDP |

| 1-Allyl-6-nitro-1H-indazole | 10⁻³ | >90% (Implied) | C38 Steel | EIS/PDP |

This table is generated based on data for structurally similar compounds to illustrate the potential of this compound as a corrosion inhibitor. carta-evidence.orgresearchgate.net

Photophysical Properties of Functionalized Indazoles (e.g., Fluorescent Compounds)

The strategic placement of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic indazole ring creates a donor-acceptor (D-A) type chromophore. Such systems are known for their interesting photophysical properties, including tunable fluorescence. Functionalized 1H-indazole derivatives have been successfully modified to create "Indazo-Fluors," which exhibit positive solvatochromic emission, meaning their fluorescence color changes with the polarity of the solvent. researchgate.net

The this compound structure is a classic example of a D-A system, where photoexcitation can lead to an intramolecular charge transfer (ICT) state. This ICT process is highly sensitive to the molecule's environment, leading to changes in fluorescence wavelength and intensity. The photophysical properties of similar methoxy-substituted aromatic systems, like methoxy coumarins, have been studied to understand the effect of substituent position on absorption and fluorescence spectra. researchgate.net Derivatives of this compound could therefore be explored for applications as fluorescent probes or components in light-emitting materials, with emission properties tunable from the blue-green to the orange-red part of the spectrum. researchgate.net

Role as Chemical Precursors and Building Blocks

Due to its functional groups, this compound is a versatile chemical precursor for synthesizing a wide range of more complex molecules. The nitro group can be readily reduced to an amine, which is a key functional group for amide bond formation, diazotization, or for building other heterocyclic rings. The methoxy group can potentially be demethylated to a hydroxyl group, providing another site for functionalization. The indazole ring itself can undergo N-alkylation or N-arylation. This versatility makes it a valuable building block for creating libraries of novel compounds for screening in drug discovery or for developing new functional materials. acs.orglookchem.com

Derivatization for Scaffold Diversity in Academic Compound Libraries

The generation of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the screening of a wide array of chemical entities against biological targets. The this compound scaffold possesses key features that make it a potentially valuable starting point for creating such libraries through diversity-oriented synthesis (DOS). beilstein-journals.orgresearchgate.net

The primary sites for derivatization on the this compound core are the N1 and N2 positions of the indazole ring, the nitro group at the 7-position, and potentially the aromatic ring through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, although the latter may be challenging due to the electron-withdrawing nature of the nitro group.

N-Alkylation and N-Arylation: The N-H of the indazole can be readily substituted to introduce a variety of side chains. Regioselective N-alkylation of indazoles can be controlled by the choice of base and solvent, allowing for the directed synthesis of either N1 or N2 isomers. This provides a straightforward method to introduce diversity elements.

Reduction of the Nitro Group: The nitro group at the 7-position is a versatile functional handle. Its reduction to an amine would provide a nucleophilic center that can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents. This transformation significantly expands the chemical space accessible from the parent scaffold.

Cross-Coupling Reactions: While the electron-deactivating nitro group can hinder electrophilic aromatic substitution, it may facilitate nucleophilic aromatic substitution of other leaving groups on the benzene (B151609) ring, should they be present. Furthermore, after reduction of the nitro group to an amine and subsequent conversion to a halide or triflate, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce aryl, heteroaryl, or alkyl groups, further diversifying the scaffold. nih.govacademindex.com

The combination of these derivatization strategies would allow for the systematic exploration of the chemical space around the this compound core, leading to the generation of a library of compounds with diverse physicochemical properties suitable for high-throughput screening.

A hypothetical derivatization scheme to generate a diverse compound library is presented below:

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | R-X, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N1- and/or N2-alkylated 4-methoxy-7-nitro-1H-indazoles |

| Nitro Reduction | H2, Pd/C or SnCl2, HCl | 7-Amino-4-methoxy-1H-indazole |

| Amine Acylation | R-COCl, Base | N-(4-methoxy-1H-indazol-7-yl)amides |

| Suzuki Coupling (post-functionalization) | R-B(OH)2, Pd catalyst, Base | 7-Aryl-4-methoxy-1H-indazoles |

Utility in Catalyst Design and Ligand Development for Transition Metal Complexes

The this compound molecule possesses both an electron-donating methoxy group and a strongly electron-withdrawing nitro group. This electronic push-pull system could influence the electron density at the coordinating nitrogen atoms, thereby modulating the properties of the resulting metal complex.